N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2,5-Dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl (-OH) and methyl (-CH₃) group at positions 4 and 6, respectively. The pyrimidine ring is linked via a sulfanyl (-S-) bridge to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-4-5-10(2)12(6-9)17-14(20)8-21-15-16-11(3)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCJBPOHDALPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Hydroxy and Methyl Groups: Functionalization of the pyrimidine ring to introduce hydroxy and methyl groups.
Formation of the Acetamide Linkage: Coupling of the pyrimidine derivative with 2,5-dimethylphenyl acetic acid or its derivatives under suitable conditions to form the acetamide linkage.
Sulfanyl Group Introduction: Introduction of the sulfanyl group through thiolation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the acetamide or pyrimidine moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or pyrimidine rings.
Scientific Research Applications
A. Medicinal Chemistry
N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide has shown promise in various medicinal applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the pyrimidine and sulfanyl groups may enhance this activity by interacting with microbial enzymes or cell membranes.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
B. Biochemical Research
In biochemical assays, this compound can be utilized as:
- Ligands for Enzyme Studies : Its structural components may allow it to bind selectively to specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
- Inhibitors in Pathway Analysis : By inhibiting certain biochemical pathways, it can help elucidate the roles of specific proteins or enzymes in cellular processes.
A. Antibacterial Studies
A study investigating the antibacterial properties of pyrimidine derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of the sulfanyl group in enhancing antimicrobial efficacy.
B. Anti-inflammatory Research
Another research effort focused on the anti-inflammatory effects of pyrimidine-based compounds demonstrated that derivatives could reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key structural analogs differ in substituents on the pyrimidine ring, which significantly influence reactivity and biological interactions:
Variations in Aromatic Substituents
The acetamide-linked aromatic group impacts solubility and target selectivity:
| Compound | Aromatic Substituent | Impact on Properties |
|---|---|---|
| Target Compound | 2,5-Dimethylphenyl | Methyl groups enhance lipophilicity; para-methyl may stabilize π-π stacking interactions |
| N-(3-Chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | 3-Chloro-2-methylphenyl | Chlorine atom introduces electronegativity, potentially improving receptor binding |
| N-(4-Ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide | 4-Ethoxyphenyl | Ethoxy group increases electron density, altering metabolic stability |
Fused-Ring Systems and Extended Conjugation
Compounds with fused-ring systems exhibit distinct electronic and biological profiles:
| Compound | Ring System | Biological Relevance |
|---|---|---|
| 2-{[3-(3,5-Dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide | Thieno[3,2-d]pyrimidine | Fused thiophene-pyrimidine system enhances planar structure, improving DNA intercalation |
| N-(3,5-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide | Chromeno[2,3-d]pyrimidine | Chromene fusion increases aromatic surface area, potentially enhancing anticancer activity |
Key Research Findings
- Enzyme Inhibition : Hydroxyl-substituted pyrimidines (e.g., target compound) show stronger inhibition of α-glucosidase and lipoxygenase compared to oxo or methyl analogs, likely due to hydrogen-bonding interactions .
- Crystallographic Data : The dihedral angle between the pyrimidine and aromatic rings in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide is 91.9°, indicating near-perpendicular orientation, which may reduce steric hindrance in binding pockets .
- Biological Selectivity: Thieno[3,2-d]pyrimidine derivatives exhibit higher potency against cancer cell lines than simple pyrimidines, attributed to improved membrane penetration and intercalation .
Q & A
Basic Questions
What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide?
The synthesis typically involves multi-step reactions:
Core formation : Construct the pyrimidin-2-yl moiety via cyclization of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/ethanol) .
Sulfanyl linkage : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid or its derivatives in DMF with a base (e.g., K₂CO₃) .
Acetamide coupling : React the sulfanyl intermediate with 2,5-dimethylaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
Key considerations : Optimize reaction temperatures (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amine coupling) to achieve yields >75% .
How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions via NMR (e.g., singlet at δ 12.50 ppm for pyrimidine NH, δ 2.19 ppm for methyl groups) .
- Elemental analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 344.21) .
What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Test against α-glucosidase or lipoxygenase (LOX) using spectrophotometric assays (IC₅₀ determination at 405 nm) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM .
- Receptor binding : Perform radioligand displacement assays for targets like GPCRs or kinases .
Advanced Research Questions
How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water 1:1). Refine using SHELXL (e.g., anisotropic displacement parameters, R-factor <0.05) .
- Key parameters : Analyze dihedral angles between pyrimidine and acetamide groups to confirm planarity (e.g., <10° deviation indicates conjugation) .
How should researchers address discrepancies in elemental analysis data?
- Case example : If carbon content deviates (e.g., 45.29% observed vs. 45.36% theoretical), check for:
- Hydration/solvation : Perform TGA to detect bound solvents .
- Synthetic byproducts : Use LC-MS to identify impurities (e.g., unreacted intermediates) .
- Combustion efficiency : Re-run analysis with internal standards (e.g., sulfanilamide) .
What strategies optimize solubility for in vivo studies?
- Co-solvent systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
- Prodrug derivatization : Introduce phosphate or PEG groups at the hydroxyl or acetamide moiety .
- pH adjustment : Solubilize in buffered solutions (pH 7.4–8.5) for ionizable groups .
How can structure-activity relationship (SAR) studies guide derivative design?
-
Modification hotspots :
Position Modification Impact Pyrimidine C-4 Replace -OH with -OCH₃ ↑ Lipophilicity, ↓ metabolic clearance Acetamide N Substitute 2,5-dimethylphenyl with 4-fluorophenyl ↑ Target affinity (e.g., kinase inhibition) Sulfanyl linker Replace S with Se or O Alter redox activity and toxicity
What computational methods predict metabolic pathways?
- In silico tools : Use SwissADME or GLORYx to identify Phase I (oxidation at methyl groups) and Phase II (glucuronidation at -OH) metabolism .
- Docking simulations : Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict clearance rates .
How to troubleshoot low yields in large-scale synthesis?
- Process optimization :
- Catalyst screening : Test Pd/C or CuI for coupling steps .
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) .
- Workup adjustments : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
What analytical techniques detect degradation products under stress conditions?
- Forced degradation : Expose to heat (60°C), UV light, or acidic/basic hydrolysis (0.1M HCl/NaOH).
- Analysis :
- UPLC-PDA : Monitor degradation kinetics (e.g., t₁/2 calculation) .
- HRMS : Identify fragments (e.g., loss of sulfanyl group at m/z 211.08) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
